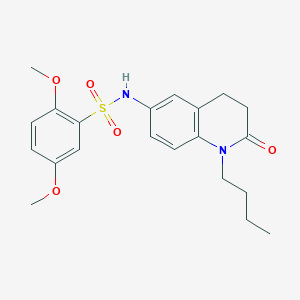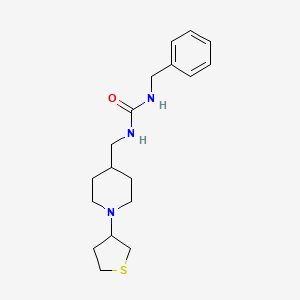
1-Benzyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Structural Analysis
1-Benzyl-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea is a compound involved in the synthesis of various piperidine derivatives, which are crucial for medicinal chemistry and pharmaceutical applications. Studies have demonstrated techniques like anionic cyclization or ring-closing metathesis to convert aryltetrahydropyridines into N'-aryl urea derivatives. This process facilitates the migration of N'-aryl substituents, leading to a range of polysubstituted piperidine derivatives, showcasing the compound's significance in creating structurally diverse molecules for further pharmacological evaluation (Tait, Butterworth, & Clayden, 2015).
Neurotropic Activity
The search for new substances with neurotropic activity, especially in the series of benzohydrylamines and benzohydrylureas, has led to the investigation of (heterylphenylmethyl)amines and (heterylphenylmethyl)ureas. By substituting a heterocyclic residue for one of the phenyl fragments in these compounds, researchers aim to discover novel antiepileptic and anticonvulsant drugs, highlighting the compound's potential in developing new therapeutic agents (Shamshin, Aleshina, Sukhanova, & Kabanova, 2001).
Antimicrobial and Anti-Proliferative Activities
Research into novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and related derivatives, including those utilizing piperidine as a core structure, has shown significant antimicrobial and anti-proliferative activities. This indicates the compound's role in the development of new antimicrobial agents and cancer therapeutics, showcasing its versatility and potential in addressing various health issues (Al-Mutairi, Al-Alshaikh, Al-Omary, Hassan, El-Mahdy, & El-Emam, 2019).
Molecular Interaction Studies
The study of molecular interactions, such as those involving N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, provides insight into hydrogen bonding and complex formation mechanisms. These findings are crucial for understanding the molecular basis of drug action and for the design of molecules with enhanced binding affinities, demonstrating the compound's relevance in drug design and development processes (Ośmiałowski, Mroczyńska, Kolehmainen, Kowalska, Valkonen, Pietrzak, & Rissanen, 2013).
Enzyme Inhibition for Therapeutic Applications
The inhibition of human and murine soluble epoxide hydrolase (sEH) by 1,3-disubstituted ureas possessing a piperidyl moiety represents a promising approach for treating inflammatory and pain conditions. This highlights the compound's potential in pharmacology, especially in the development of novel sEH inhibitors for therapeutic applications, further underscoring its importance in medical research (Rose, Morisseau, Liu, Inceoğlu, Jones, Sanborn, & Hammock, 2010).
properties
IUPAC Name |
1-benzyl-3-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c22-18(19-12-15-4-2-1-3-5-15)20-13-16-6-9-21(10-7-16)17-8-11-23-14-17/h1-5,16-17H,6-14H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVDWCUAOSAODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-1-benzyl-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2566452.png)
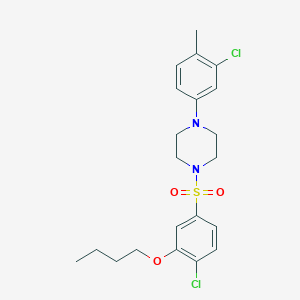
![1-methyl-1H-benzo[d]imidazol-5-yl 4-phenyltetrahydro-2H-pyran-4-carboxylate](/img/structure/B2566454.png)

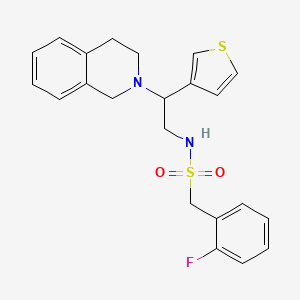
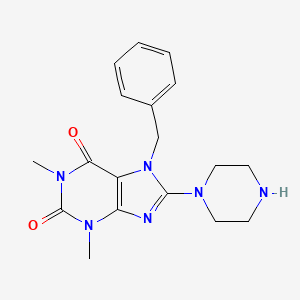

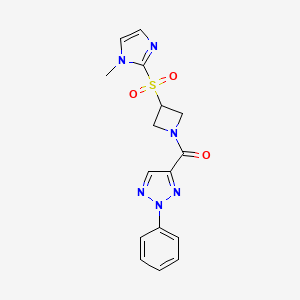
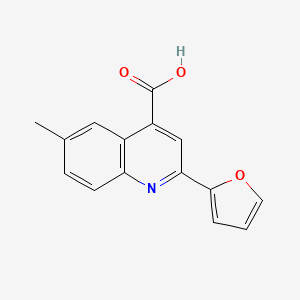

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorobenzyl)piperidine-1-carboxamide](/img/structure/B2566471.png)
![5-((2,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2566472.png)
![1-(4-tert-butylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2566473.png)
